molecular formula C20H21F3N2O3S B2775361 6-(4-Tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 474006-17-2

6-(4-Tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No. B2775361
CAS RN: 474006-17-2
M. Wt: 426.45
InChI Key: TZBXUEJPCZJCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Reactivity

Research has focused on the synthesis and reactivity of compounds featuring tert-butylphenyl, thiophene, and trifluoromethyl groups. For instance, the preparation of glycosyl triflates from thioglycosides using a metal-free thiophile demonstrates the utility of related chemical structures in facilitating organic reactions under mild conditions (Crich & Smith, 2000). Additionally, studies on the photophysical properties of thiophene derivatives highlight their moderate fluorescence quantum yield and efficient production of singlet oxygen, underscoring their potential as photodynamic agents (Reyftmann et al., 1985).

Material Science and Polymer Solar Cells

The application of thiophene-containing compounds in material science, particularly in the development of polymer solar cells, is notable. Research on ternary blend polymer solar cells using indene-C60 bisadduct as an electron-cascade acceptor material demonstrates enhanced power conversion efficiency, indicating the significance of thiophene derivatives in improving solar cell performance (Cheng et al., 2014). Similarly, alkyl substituted [6,6]-thienyl-C61-butyric acid methyl esters have been synthesized and utilized in bulk-heterojunction photovoltaic solar cells, showing promising efficiency (Zhao et al., 2010).

Photolabile Compounds and Conducting Polymers

The synthesis of photolabile compounds, such as 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, and their application in creating photoaffinity labels for biochemical studies illustrate another dimension of research involving similar chemical frameworks (Nassal, 1983). Moreover, the development of electrochromic conducting polymers through the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers showcases the potential of thiophene-based compounds in electronic and optoelectronic devices (Sotzing et al., 1996).

properties

IUPAC Name

6-(4-tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-18(2,3)12-8-6-11(7-9-12)15-14(16(26)13-5-4-10-29-13)19(28,20(21,22)23)25-17(27)24-15/h4-10,14-15,28H,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBXUEJPCZJCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

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